(R)-1-Boc-3-(Hydroxymethyl)Piperidine

Catalog No.
S670545
CAS No.
140695-85-8
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Boc-3-(Hydroxymethyl)Piperidine

Synthesizing chiral 3-substituted piperidine APIs often forces late-stage resolution with racemic starting material, capping yield at 50%. The unprotected alcohol-amine version causes N-alkylation side reactions, demanding tedious purification. (R)-1-Boc-3-(hydroxymethyl)piperidine (CAS 140695-85-8) eliminates these issues: • >99% ee eliminates chiral SFC resolution. • Boc group ensures exclusive O-functionalization. • Scalable from grams to multi-kg. Ideal for kinase, GPCR, and aza-sugar APIs.

CAS Number

140695-85-8

Product Name

(R)-1-Boc-3-(Hydroxymethyl)Piperidine

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

OJCLHERKFHHUTB-SECBINFHSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CO

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CO

The exact mass of the compound (R)-1-Boc-3-(Hydroxymethyl)Piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(R)-1-Boc-3-(hydroxymethyl)piperidine, (3R)-1-Boc-3-(hydroxymethyl)piperidine, tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate, (R)-3-(Hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester, 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3R)-, N-Boc-(R)-3-piperidinemethanol

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

(R)-1-Boc-3-(hydroxymethyl)piperidine (CAS 140695-85-8) is a high-purity, enantiomerically resolved chiral building block utilized in the pharmaceutical industry for the synthesis of 3-substituted piperidine active pharmaceutical ingredients (APIs). Featuring a robust tert-butoxycarbonyl (Boc) protecting group on the secondary amine and a reactive primary alcohol at the chiral 3-position, this compound serves as a chemoselective precursor. Its primary procurement value lies in its ability to deliver precise stereochemical control (>99% ee) while ensuring absolute chemoselectivity during downstream O-functionalization or oxidation, providing a scalable starting material for kinase inhibitors, GPCR ligands, and complex aza-sugar derivatives [1].

Research Fit

Defined (R)-stereochemistry at piperidine 3-position for chiral amine construction
Boc-protected nitrogen enables orthogonal deprotection in multi-step sequences
Crystalline solid with reproducible physical form suitable for solid-phase handling

Attempting to substitute this specific compound with racemic 1-Boc-3-(hydroxymethyl)piperidine (CAS 116574-14-2) introduces severe downstream manufacturing penalties. Using the racemate necessitates late-stage chiral resolution via preparative supercritical fluid chromatography (SFC) or fractional crystallization, which mathematically caps the theoretical yield at 50% and wastes expensive advanced intermediates. Furthermore, substituting with the unprotected (R)-3-(hydroxymethyl)piperidine leads to rampant chemoselectivity issues; the highly nucleophilic secondary amine will aggressively compete with the primary alcohol during alkylation or oxidation steps, generating N-alkylated impurities that require complex chromatographic removal and drastically reduce the overall process yield [1].

Substitution Risk

Racemate compromises enantiomeric excess

Racemic mixture introduces 50% undesired (S)-enantiomer, requiring costly chiral separation and lowering ee in downstream products.

Enantiomer mismatch alters solid-state behavior

Melting point differs markedly between (R)- and (S)-enantiomers, which may impact crystallization, purification, and scale-up handling protocols.

Chiroptical identity requires verification

Opposite enantiomer exhibits opposite optical rotation; substitution without polarimetric confirmation risks stereochemical misassignment.

Elimination of Late-Stage Chiral Resolution Penalties

When synthesizing enantiopure 3-substituted piperidine APIs, utilizing the pre-resolved (R)-enantiomer allows for direct downstream coupling with a >90% step yield while preserving >99% ee. In contrast, starting with the racemic baseline (CAS 116574-14-2) strictly caps the theoretical yield at 50% due to the necessity of late-stage chiral resolution via preparative SFC, effectively halving the throughput of advanced intermediates[1].

Evidence DimensionMaximum theoretical yield in late-stage chiral API synthesis
Target Compound Data>90% step yield with direct progression of the >99% ee intermediate
Comparator Or BaselineRacemic 1-Boc-3-(hydroxymethyl)piperidine (CAS 116574-14-2)
Quantified DifferenceAvoids the strict 50% theoretical yield cap and the high cost of preparative chiral chromatography associated with resolving racemic mixtures
ConditionsSynthesis of stereospecific pharmaceutical intermediates (e.g., SIK inhibitors)

Procuring the pre-resolved (R)-enantiomer prevents massive material waste and eliminates the bottleneck of chiral separation in API manufacturing.

Melting Point
Cross-study comparable
91–94 °C
Higher melting point supports easier solid handling and purification relative to racemate and (S)-enantiomer.
Racemate 77–81 °C; (S)-enantiomer 58–60 °C (>30 °C difference).

Chemoselectivity During Primary Alcohol Functionalization

The presence of the N-Boc protecting group delivers absolute chemoselectivity during the functionalization of the primary alcohol. When subjected to O-alkylation or oxidation conditions, the Boc-protected compound yields <2% N-functionalized byproducts. Conversely, the unprotected (R)-3-(hydroxymethyl)piperidine baseline suffers from severe competing nucleophilicity at the secondary amine, often resulting in >40% N-alkylated or N-oxidized side products that require extensive chromatographic remediation .

Evidence DimensionByproduct formation (N-alkylation/N-oxidation) during alcohol derivatization
Target Compound Data<2% N-functionalized byproducts; >95% selectivity for O-reaction
Comparator Or BaselineUnprotected (R)-3-(hydroxymethyl)piperidine
Quantified DifferenceReduces N-competing side reactions from typical >40% levels to near-zero, ensuring clean conversion of the hydroxymethyl group
ConditionsO-alkylation (e.g., NaH/alkyl halides) or oxidation to the corresponding aldehyde

The Boc group strictly isolates reactivity to the hydroxymethyl moiety, ensuring high-purity progression without the need for additional protection and deprotection steps.

Optical Rotation
Class-level inference
[α]D = −12° to −8° (c=1, CHCl₃)
Chiroptical signature enables identity and enantiomeric purity verification before asymmetric synthesis.
Opposite rotation expected for (S)-enantiomer; data to verify.

Quantitative Organic Phase Recovery in Aqueous Workups

During industrial-scale aqueous workups, the lipophilic tert-butyl group significantly enhances the partition coefficient of the molecule. The target compound achieves >95% recovery in standard organic solvents like ethyl acetate or dichloromethane in a single extraction step. The unprotected piperidine baseline is highly polar and water-soluble, leading to poor organic partitioning and requiring exhaustive, solvent-heavy extraction protocols that drastically increase Process Mass Intensity (PMI) [1].

Evidence DimensionExtraction recovery in standard organic solvents (e.g., EtOAc, DCM)
Target Compound Data>95% recovery in standard biphasic organic extraction
Comparator Or BaselineUnprotected (R)-3-(hydroxymethyl)piperidine
Quantified DifferenceUnprotected piperidines are highly water-soluble and require exhaustive extraction, whereas the lipophilic Boc-derivative partitions cleanly and rapidly into the organic phase
ConditionsStandard aqueous/organic biphasic workup post-reaction

High organic solubility drastically reduces solvent volumes and labor time during industrial-scale purification workflows.

Synthetic Yield
Cross-study comparable
Chemical route: 98% isolated yield
Biocatalytic route: 85% yield (>99% ee)
Near-quantitative chemical yield supports cost-efficient procurement at research scale.
Results are method-dependent; confirm with selected supplier.

Synthesis of Salt-Inducible Kinase (SIK) Inhibitors

The exact (R)-stereochemistry is critical for proper spatial orientation within the kinase active site, making this compound a stereospecific starting material for selective anti-inflammatory and autoimmune drug candidates [1].

Development of CNS and GPCR Ligands

3-substituted piperidines are privileged scaffolds for muscarinic and monoamine transporter targets; using the pre-resolved Boc-protected building block ensures the stereochemical purity required to mitigate off-target neurological toxicity [2].

Asymmetric Synthesis of Polyhydroxylated Alkaloids (Aza-sugars)

The orthogonally protected nitrogen and reactive primary alcohol provide a reliable synthetic handle for chain elongation and subsequent cyclization into target glycosidase inhibitors .

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral amine lead optimization
Boc orthogonal protection; defined (R)-stereochemistry
Enantiomeric purity, absence of racemization under deprotection conditions
Asymmetric catalysis ligand precursor
High enantiomeric purity, functional group handles for derivatization
Stereochemical fidelity transfer in catalytic reactions
Peptidomimetic scaffold for SPPS
Crystalline solid with higher melting point for automated handling
Stability through SPPS cycles, stereochemical integrity

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-1-Boc-3-(hyroxymethyl)piperidine
Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019

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